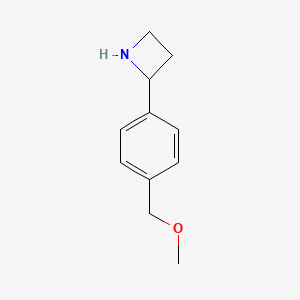

2-(4-(Methoxymethyl)phenyl)azetidine

CAS No.:

Cat. No.: VC18213796

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-[4-(methoxymethyl)phenyl]azetidine |

| Standard InChI | InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3 |

| Standard InChI Key | YSQTUFWJCNSOPH-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC=C(C=C1)C2CCN2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(4-(Methoxymethyl)phenyl)azetidine consists of a four-membered azetidine ring (C₃H₇N) attached to a phenyl group at the 2-position. The phenyl ring is further substituted at the 4-position with a methoxymethyl (-CH₂OCH₃) moiety. The azetidine ring’s strained geometry and the electron-donating methoxy group influence the compound’s reactivity and interaction with biological targets .

IUPAC Name

The systematic name, 2-(4-(methoxymethyl)phenyl)azetidine, reflects the substitution pattern:

-

Azetidine: Parent heterocycle (C₃H₇N).

-

4-(Methoxymethyl)phenyl: Substituent on the azetidine’s nitrogen atom, with a methoxymethyl group at the para position of the benzene ring.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₅NO, yielding a molecular weight of 177.24 g/mol.

Synthesis and Manufacturing

General Strategies for Azetidine Derivatives

Azetidine synthesis typically involves ring-closing reactions, hydrogenation of nitriles or imines, or functionalization of preformed azetidine rings . For 2-(4-(Methoxymethyl)phenyl)azetidine, plausible routes include:

Route 1: Reductive Amination

-

Intermediate Preparation: React 4-(methoxymethyl)benzaldehyde with an azetidine precursor (e.g., azetidine-2-carboxylic acid).

-

Reduction: Use catalytic hydrogenation (e.g., Pd/C, H₂) to form the secondary amine .

Route 2: Buchwald-Hartwig Amination

Couple a halogenated 4-(methoxymethyl)benzene derivative with azetidine using a palladium catalyst .

Route 3: Functional Group Interconversion

Modify existing azetidine derivatives via etherification or alkylation. For example, introduce the methoxymethyl group via Williamson ether synthesis on a phenolic intermediate .

Challenges and Optimization

-

Ring Strain: Azetidine’s small ring size (87° bond angles) complicates synthesis, often requiring low-temperature conditions .

-

Steric Hindrance: Bulky substituents like the methoxymethyl group may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data from similar compounds :

Stability and Reactivity

-

Thermal Stability: Likely stable up to 150°C, with decomposition observed at higher temperatures due to ring-opening reactions.

-

Hydrolytic Sensitivity: The methoxymethyl group may undergo hydrolysis under strongly acidic or basic conditions, forming a hydroxymethyl derivative.

Applications and Biological Relevance

Case Studies

-

Antidepressants: Analogous azetidines (e.g., 3-substituted derivatives) show serotonin receptor affinity .

-

Anticancer Agents: Azetidine-containing kinase inhibitors demonstrate efficacy in preclinical models .

Material Science

-

Liquid Crystals: The rigid azetidine core and flexible methoxymethyl tail could enable mesophase formation.

-

Polymer Additives: Azetidines act as crosslinkers in epoxy resins, enhancing mechanical strength.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume